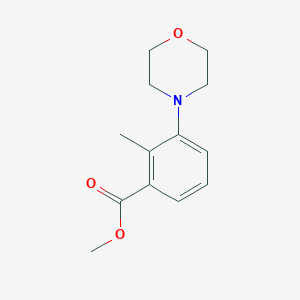

Methyl 2-Methyl-3-morpholinobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

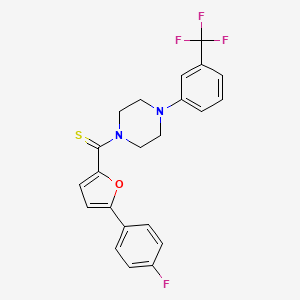

“Methyl 2-Methyl-3-morpholinobenzoate” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 g/mol . The IUPAC name for this compound is methyl 2-methyl-3-morpholin-4-ylbenzoate .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H17NO3/c1-10-11(13(15)16-2)4-3-5-12(10)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 . This compound has a rotatable bond count of 3, and it does not have any defined atom stereocenter count . Physical and Chemical Properties Analysis

“this compound” has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has a topological polar surface area of 38.8 Ų . The compound has a complexity of 263 .Scientific Research Applications

Synthesis and Applications in Antimicrobials

Methyl 2-methyl-3-morpholinobenzoate has been utilized in the synthesis of various potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. A study by Kumar, Sadashiva, and Rangappa (2007) demonstrated an efficient synthesis method for 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing these antimicrobials, with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Catalytic Asymmetric Povarov Reactions

The compound has been applied in catalytic asymmetric Povarov reactions, as demonstrated by Dai et al. (2016). Their research established the first application of 3-methyl-2-vinylindoles in these reactions, providing a step-economic and atom-economic strategy for synthesizing chiral indole-derived tetrahydroquinolines (Dai et al., 2016).

Detection of Transition Metal Ions

Sahoo, Kumar, and colleagues (2019) synthesized a morpholine substituted methyl 3-hydroxy-2-naphthoate, which displayed intense fluorescence and was employed for detecting transition metal ions. Their study highlighted its utility in digital writing using metal complexes as tools (Sahoo et al., 2019).

Reactions in Frozen Aqueous Solutions

Oakenfull (1972) studied the reactions of morpholine with various compounds in frozen solutions, showing that the rates of these reactions are the same as those in simple solutions. This research provides insights into the behavior of morpholine derivatives in different temperature conditions (Oakenfull, 1972).

Antidepressive and Antifungal Activities

Bushuieva, Petrova, Kyrychko, and Parchenko (2022) investigated the mutagenic effects and predicted carcinogenicity of a morpholine derivative, focusing on its potential for creating a new drug with antifungal activity. Their research showed that it led to the regression of tumor cells and had a pronounced cytogenetic effect (Bushuieva et al., 2022).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

It has a molecular weight of 235.28 , and it is a solid at room temperature . These properties can influence the compound’s bioavailability and pharmacokinetics.

Action Environment

It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

Properties

IUPAC Name |

methyl 2-methyl-3-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-11(13(15)16-2)4-3-5-12(10)14-6-8-17-9-7-14/h3-5H,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSJSQLGRJYBQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCOCC2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)

![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)